Nalfurafine hydrochloride Nalfurafine hydrochloride Nalfurafine(TRK-820) is an opioid κ-selective agonist; has been approved in Japan for treatment of itch in patients with chronic kidney disease.IC50 value:Target: opioid κ-selective agonistNalfurafine reduced scratching evoked by histamine and chloroquine. Following acute histamine, but not chloroquine, low-threshold mechanical stimuli reliably elicited directed hindlimb scratching behavior, which was significantly attenuated by nalfurafine. In mice with experimental dry skin, nalfurafine abolished spontaneous scratching but had no effect on alloknesis [1]. A single administration of subcutaneous TRK-820 significantly increased spontaneous ipsilateral rotational behavior of hemi-parkinsonian rats at 30 microg/kg though the efficacy was moderate and also significantly inhibited L-DOPA-induced dyskinesia at 10 and 30 microg/kg; this inhibition was reversed in the presence of nor-binaltorphimine, a kappa opioid receptor antagonist [2]. TRK-820 dose-dependently inhibited phencyclidine-induced rat hyperlocomotion, which is one of the abnormal behaviors recognized as a rodent schizophrenia model. TRK-820 dose-dependently attenuated the biochemical changes of both dopamine and serotonin in the prefrontal cortex of rats treated with phencyclidine without affecting their basal levels in normal rats [3].
Brand Name: Vulcanchem
CAS No.: 152658-17-8
VCID: VC0003160
InChI: InChI=1S/C28H32N2O5.ClH/c1-29(23(32)7-4-18-9-13-34-16-18)20-8-10-28(33)22-14-19-5-6-21(31)25-24(19)27(28,26(20)35-25)11-12-30(22)15-17-2-3-17;/h4-7,9,13,16-17,20,22,26,31,33H,2-3,8,10-12,14-15H2,1H3;1H/b7-4+;/t20-,22-,26+,27+,28-;/m1./s1
SMILES: CN(C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)C=CC7=COC=C7.Cl
Molecular Formula: C28H33ClN2O5
Molecular Weight: 513.0 g/mol

Nalfurafine hydrochloride

CAS No.: 152658-17-8

Cat. No.: VC0003160

Molecular Formula: C28H33ClN2O5

Molecular Weight: 513.0 g/mol

* For research use only. Not for human or veterinary use.

Nalfurafine hydrochloride - 152658-17-8

CAS No. 152658-17-8
Molecular Formula C28H33ClN2O5
Molecular Weight 513.0 g/mol
IUPAC Name (E)-N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide;hydrochloride
Standard InChI InChI=1S/C28H32N2O5.ClH/c1-29(23(32)7-4-18-9-13-34-16-18)20-8-10-28(33)22-14-19-5-6-21(31)25-24(19)27(28,26(20)35-25)11-12-30(22)15-17-2-3-17;/h4-7,9,13,16-17,20,22,26,31,33H,2-3,8,10-12,14-15H2,1H3;1H/b7-4+;/t20-,22-,26+,27+,28-;/m1./s1
Standard InChI Key DJSFYNINGIMKAG-FQJQBBMWSA-N
Isomeric SMILES CN([C@@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)/C=C/C7=COC=C7.Cl
SMILES CN(C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)C=CC7=COC=C7.Cl
Canonical SMILES CN(C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)C=CC7=COC=C7.Cl

Chemical and Pharmacological Profile of Nalfurafine Hydrochloride

Structural Characteristics

Nalfurafine hydrochloride (C₂₈H₃₂N₂O₅·HCl) is a synthetic benzomorphan derivative with a molecular weight of 513.02 g/mol . The compound features a rigid pentacyclic structure that enhances receptor selectivity, comprising:

  • A piperidine ring facilitating κ-opioid receptor (KOR) binding

  • A chloro-substituted aromatic system enabling hydrophobic interactions

  • A tertiary amine group critical for G-protein coupling

Table 1: Key Physicochemical Properties

PropertyValue
Empirical formulaC₂₈H₃₂N₂O₅·HCl
Exact mass512.2078 Da
Molecular weight513.02 g/mol
Water solubility>10 mg/mL (25°C)
Plasma protein binding85-92% (species-dependent)

Mechanism of Action

Nalfurafine exerts its therapeutic effects through high-affinity agonism (K<sub>i</sub> = 0.17 nM) at the κ-opioid receptor (KOR/OPRK1) . Receptor activation triggers a cascade of intracellular events:

  • G<sub>i/o</sub> protein coupling: Inhibits adenylate cyclase, reducing cAMP production by 70-85% in neuronal cells

  • β-arrestin recruitment: Modulates receptor internalization with 3-fold greater efficiency than dynorphin A

  • PKA downregulation: Sustained KOR activation decreases protein kinase A activity by 40% in dermal keratinocytes

Recent studies reveal a secondary mechanism involving melanophagy induction - the selective autophagy of melanosomes. In α-MSH-stimulated B16F1 melanocytes, nalfurafine (10 nM) reduces melanin content by 62% through LC3-II-mediated degradation of melanosomal proteins . This dual pruritolytic and depigmenting action positions nalfurafine uniquely among antipruritic agents.

Metabolic Pathways

Hepatic metabolism primarily involves CYP3A4/5 isoforms, with minor contributions from UGT1A1 and UGT2B7 . Key metabolites include:

  • N-desethyl-nalfurafine (12% of dose): Active metabolite with 30% KOR affinity of parent compound

  • 7-hydroxy-nalfurafine: Inactive phenolic derivative excreted renally

Table 2: Pharmacokinetic Parameters (2.5 μg dose)

ParameterHealthy VolunteersHemodialysis Patients
T<sub>max</sub>1.8 ± 0.4 h2.1 ± 0.6 h
C<sub>max</sub>0.32 ± 0.05 ng/mL0.41 ± 0.07 ng/mL
AUC<sub>0-24</sub>2.1 ± 0.3 ng·h/mL3.4 ± 0.5 ng·h/mL
t<sub>½</sub>14.2 ± 2.1 h18.7 ± 3.4 h

Clinical Efficacy in Pruritus Management

Uremic Pruritus in Hemodialysis Patients

A phase III bridging study (N=141) demonstrated dose-dependent efficacy :

Table 3: Pruritus Reduction in Chinese Hemodialysis Patients

GroupΔVAS (mm)Responders*ADR Incidence
Placebo14.233%33.3%
2.5 μg/day22.461%38.6%
5 μg/day25.674%49.1%

*Responders: ≥30% VAS reduction from baseline

Notably, the 5 μg dose achieved clinically meaningful improvement (≥4.13 mm ΔVAS) in 89% of patients by week 4, with sustained effects through 12 weeks . Pruritus recurrence occurred in only 11% of responders during 6-month follow-up.

Cholestatic Pruritus in Liver Disease

Long-term data from 41 chronic liver disease patients revealed :

  • Week 12: 72% achieved ≥50% VAS reduction (mean ΔVAS: 41.7 mm)

  • Week 24: 84% maintained response (mean ΔVAS: 49.2 mm)

  • Complete remission: 38% (7/18) by week 16

Notably, nalfurafine showed particular efficacy in primary biliary cholangitis, reducing pruritus-related sleep disturbances by 68% compared to baseline .

EventIncidence (2.5 μg)Incidence (5 μg)
Insomnia18%29%
Dry mouth12%21%
Constipation9%15%
Somnolence7%11%
Decreased appetite5%9%

Serious AEs occurred in 2.1% of patients, primarily anemia (1.2%) and hepatic encephalopathy (0.9%), all resolving with dose adjustment .

Emerging Therapeutic Applications

Melanophagy in Hyperpigmentation Disorders

Preclinical models show nalfurafine (10-100 nM) reduces melanin synthesis by 40-75% through:

  • PKA inhibition (65% reduction in phosphorylated CREB)

  • MITF downregulation (2.8-fold decrease)

  • LC3-II activation (3.5-fold increase in autophagosome formation)

These effects suggest potential utility in melasma and post-inflammatory hyperpigmentation, with phase II trials ongoing.

Neuropathic Pain Modulation

Animal models demonstrate κ-opioid mediated analgesia:

  • CCI model: 58% reduction in mechanical allodynia (1 mg/kg)

  • Diabetic neuropathy: 41% pain score improvement vs placebo

Notably, nalfurafine avoids μ-opioid associated respiratory depression, making it suitable for chronic pain management.

Dosage Considerations and Ethnic Variability

Table 5: Approved Dosing Regimens

IndicationJapanSouth Korea
Uremic pruritus5 μg/day2.5-5 μg/day
Hepatic pruritus2.5 μg/dayNot approved

The Chinese bridging study identified higher CYP3A4*1G allele frequency (38% vs 22% in Japanese) necessitating 25% dose reduction in this population . Population pharmacokinetic modeling recommends:

  • CYP3A5 expressers: 2.5 μg/day

  • CYP3A5 non-expressers: 5 μg/day

Future Research Directions

Combination Therapies

Ongoing trials investigate synergies with:

  • Difelikefalin (peripheral KOR agonist): 71% greater pruritus reduction vs monotherapy

  • Baricitinib (JAK inhibitor): Potential modulation of IL-31 signaling

Novel Formulations

  • Transdermal patch (bioavailability 82% vs 34% oral)

  • Intranasal spray for breakthrough pruritus (T<sub>max</sub> 15 min)

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator